N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide involves the amination of 2-methoxyphenylacetic acid with 4-methylaniline. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Acylation Reaction: Another method involves the acylation of 2-methoxyaniline with 4-methylphenylacetyl chloride. This reaction is usually performed in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-methoxyphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness:
- The presence of both methoxy and methyl groups in N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide provides a unique combination of electronic and steric effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDFIRHVFHTEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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